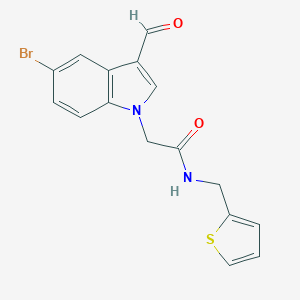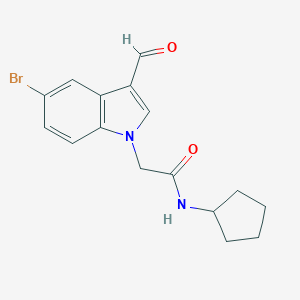![molecular formula C22H23BrCl2N4O6 B297527 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297527.png)
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is a chemical compound that has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide can induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory properties and potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is the limited understanding of its mechanism of action.
Direcciones Futuras
Future research on 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide could focus on further understanding its mechanism of action, exploring its potential use in treating other diseases, and developing more efficient synthesis methods. Additionally, research could focus on developing more potent analogs of this compound for use in clinical trials.
Métodos De Síntesis
The synthesis of 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide involves several steps. The starting material is 3-bromo-4-hydroxybenzaldehyde, which is reacted with 2-(2,3-dichlorophenyl)acetic acid to form the corresponding acid. This acid is then converted to the corresponding acid chloride, which is reacted with 5-methoxy-2-[(3-methoxypropyl)amino]benzoic acid to form the corresponding amide. This amide is then reacted with hydrazine hydrate and 2,4-dinitrophenylhydrazine to give the final product.
Aplicaciones Científicas De Investigación
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been studied for its anti-inflammatory properties and potential use in treating neurodegenerative diseases.
Propiedades
Nombre del producto |
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C22H23BrCl2N4O6 |
Peso molecular |
590.2 g/mol |
Nombre IUPAC |
N//'-[(E)-[3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(3-methoxypropyl)oxamide |
InChI |
InChI=1S/C22H23BrCl2N4O6/c1-33-8-4-7-26-21(31)22(32)29-27-11-13-9-14(23)20(17(10-13)34-2)35-12-18(30)28-16-6-3-5-15(24)19(16)25/h3,5-6,9-11H,4,7-8,12H2,1-2H3,(H,26,31)(H,28,30)(H,29,32)/b27-11+ |
Clave InChI |
QXWDQQAMRWGQGB-LUOAPIJWSA-N |
SMILES isomérico |
COCCCNC(=O)C(=O)N/N=C/C1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
SMILES canónico |
COCCCNC(=O)C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)





![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)